molecular formula C12H15N3 B2965975 2-[4-(1-Methylpyrazol-4-yl)phenyl]ethanamine CAS No. 1216172-03-0

2-[4-(1-Methylpyrazol-4-yl)phenyl]ethanamine

Cat. No.: B2965975
CAS No.: 1216172-03-0
M. Wt: 201.273
InChI Key: RBPTVMJBOHDNCT-UHFFFAOYSA-N
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Description

2-[4-(1-Methylpyrazol-4-yl)phenyl]ethanamine is an organic compound that belongs to the class of phenylpyrazoles This compound features a phenyl group attached to a pyrazole ring, which is further connected to an ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1-Methylpyrazol-4-yl)phenyl]ethanamine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, where the pyrazole ring reacts with a phenyl halide in the presence of a Lewis acid catalyst.

    Formation of the Ethanamine Chain: The final step involves the reaction of the phenylpyrazole intermediate with an ethylamine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1-Methylpyrazol-4-yl)phenyl]ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine chain can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles, polar aprotic solvents.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted phenylpyrazole compounds.

Scientific Research Applications

2-[4-(1-Methylpyrazol-4-yl)phenyl]ethanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[4-(1-Methylpyrazol-4-yl)phenyl]ethanamine involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of cAMP-dependent protein kinase catalytic subunit alpha and cAMP-dependent protein kinase inhibitor alpha . These interactions lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(1-Methylpyrazol-4-yl)phenyl]ethanamine is unique due to its specific substitution pattern and the presence of an ethanamine chain, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-[4-(1-methylpyrazol-4-yl)phenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-15-9-12(8-14-15)11-4-2-10(3-5-11)6-7-13/h2-5,8-9H,6-7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBPTVMJBOHDNCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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